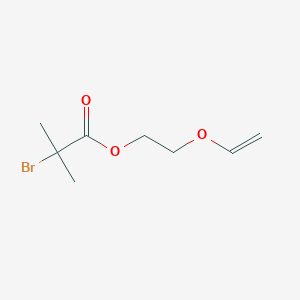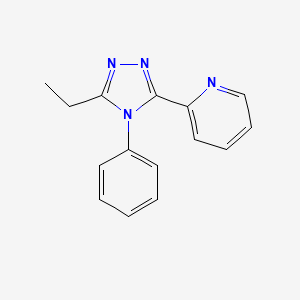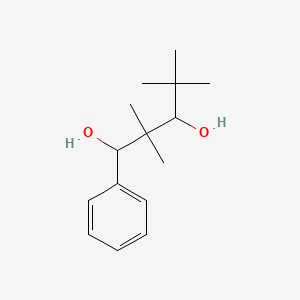
2,2,4,4-Tetramethyl-1-phenylpentane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,4-Tetramethyl-1-phenylpentane-1,3-diol is an organic compound with the molecular formula C15H24O2. It is a diol, meaning it contains two hydroxyl groups (-OH). This compound is known for its unique structure, which includes a phenyl group attached to a pentane backbone with four methyl groups. It is used in various chemical and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4-Tetramethyl-1-phenylpentane-1,3-diol typically involves the reaction of 2,2,4,4-tetramethylpentane-1,3-dione with phenylmagnesium bromide (Grignard reagent). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction is followed by hydrolysis to yield the desired diol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or hydrocarbons. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or esters using reagents like thionyl chloride (SOCl2) or acetic anhydride (Ac2O).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: SOCl2 in pyridine, Ac2O in the presence of a base.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, hydrocarbons.
Substitution: Halides, esters.
Applications De Recherche Scientifique
2,2,4,4-Tetramethyl-1-phenylpentane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2,2,4,4-Tetramethyl-1-phenylpentane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function. The compound’s unique structure allows it to modulate various biochemical pathways, making it a valuable tool in research.
Comparaison Avec Des Composés Similaires
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Similar in structure but with a cyclobutane ring instead of a pentane backbone.
2,2,4,4-Tetramethylpentane-1,3-diol: Lacks the phenyl group, making it less reactive in certain applications.
2,2’,6,6’-Tetramethylbiphenol: Contains two phenyl groups and is used in different industrial applications.
Uniqueness: 2,2,4,4-Tetramethyl-1-phenylpentane-1,3-diol is unique due to its combination of a phenyl group and a highly substituted pentane backbone. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
192449-57-3 |
|---|---|
Formule moléculaire |
C15H24O2 |
Poids moléculaire |
236.35 g/mol |
Nom IUPAC |
2,2,4,4-tetramethyl-1-phenylpentane-1,3-diol |
InChI |
InChI=1S/C15H24O2/c1-14(2,3)13(17)15(4,5)12(16)11-9-7-6-8-10-11/h6-10,12-13,16-17H,1-5H3 |
Clé InChI |
QBJNLDXQWUZUAQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C(C)(C)C(C1=CC=CC=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Butyl-2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B15166145.png)
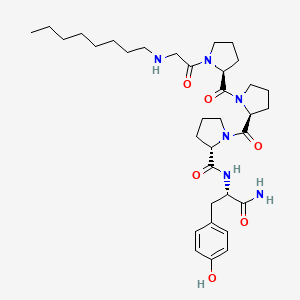
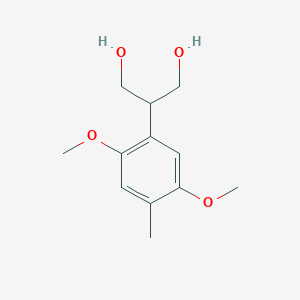
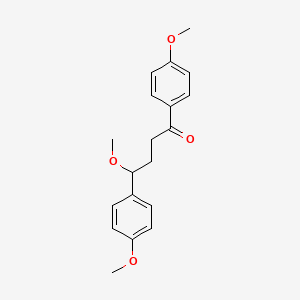
![Benzenesulfonamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]-](/img/structure/B15166167.png)
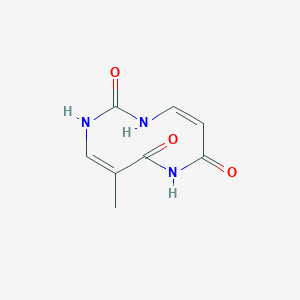
![4-[5-Amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-2-nitrophenol](/img/structure/B15166174.png)
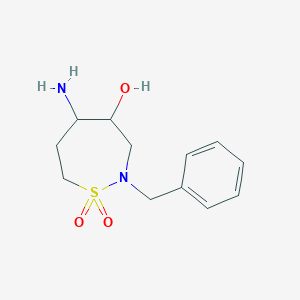
![N'-[2-(4-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B15166192.png)
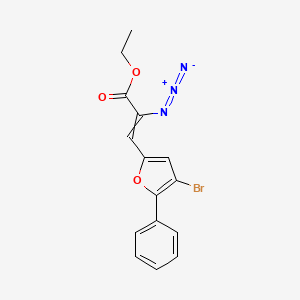
![5-(4-Chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B15166201.png)
